REACTION_CXSMILES
|
[Mg].[O:2]1[CH2:6][CH2:5][CH2:4][CH2:3]1.Br[CH:8](Br)[CH3:9].CO[CH:13](OC)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]CCl>C1(C)C=CC=CC=1.BrCC>[CH:3](=[O:2])[CH2:4][CH2:5][CH2:6][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH:14]=[CH:13][CH2:8][CH3:9]
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
BrC(C)Br
|
Name
|
1,1-dimethoxy-9-chlorononane
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
COC(CCCCCCCCCl)OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
BrCC
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at 75°±5° for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The Grignard reagent was decanted into another flask
|
Type
|
ADDITION
|
Details
|
100 mgs of cuprous chloride (CuCl) catalyst was added
|
Type
|
ADDITION
|
Details
|
followed by dropwise addition of 3.0 gms of a mixture (approximately 60:40) of 1-chloro-2-pentene and 3-chloro-1-pentene
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 15 mls of toluene
|
Type
|
TEMPERATURE
|
Details
|
The reaction flask was cooled in a water bath at 20°±5°
|
Type
|
CUSTOM
|
Details
|
to precipitate after ten minutes
|
Type
|
ADDITION
|
Details
|
50 mls of 3 N hydrochloric acid was added
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed two times with toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvents were removed on the rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled at 83° at 0.10 torr
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCC=CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mg].[O:2]1[CH2:6][CH2:5][CH2:4][CH2:3]1.Br[CH:8](Br)[CH3:9].CO[CH:13](OC)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]CCl>C1(C)C=CC=CC=1.BrCC>[CH:3](=[O:2])[CH2:4][CH2:5][CH2:6][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH:14]=[CH:13][CH2:8][CH3:9]
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
BrC(C)Br
|
Name
|
1,1-dimethoxy-9-chlorononane
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
COC(CCCCCCCCCl)OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
BrCC
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at 75°±5° for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The Grignard reagent was decanted into another flask
|
Type
|
ADDITION
|
Details
|
100 mgs of cuprous chloride (CuCl) catalyst was added
|
Type
|
ADDITION
|
Details
|
followed by dropwise addition of 3.0 gms of a mixture (approximately 60:40) of 1-chloro-2-pentene and 3-chloro-1-pentene
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 15 mls of toluene
|
Type
|
TEMPERATURE
|
Details
|
The reaction flask was cooled in a water bath at 20°±5°
|
Type
|
CUSTOM
|
Details
|
to precipitate after ten minutes
|
Type
|
ADDITION
|
Details
|
50 mls of 3 N hydrochloric acid was added
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed two times with toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvents were removed on the rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled at 83° at 0.10 torr
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCC=CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |